Kuguacin J

描述

Contextualizing Kuguacin J within Natural Product Chemistry

Kuguacin J is a naturally occurring chemical compound classified as a cucurbitane-type triterpenoid (B12794562). biomedpharmajournal.org It is isolated from the bitter melon vine, Momordica charantia, a plant widely cultivated in tropical regions of Asia, South America, and the Caribbean. wikipedia.orgnih.gov In the field of natural product chemistry, which focuses on chemical substances produced by living organisms, Kuguacin J is of interest due to its complex molecular structure and its origin from a plant with a long history in traditional medicine. nih.gov

The isolation of Kuguacin J is typically achieved through bioguided fractionation of extracts from the leaves and stems of the Momordica charantia plant. wikipedia.orgnih.gov Its molecular formula has been identified as C₃₀H₄₆O₃. biomedpharmajournal.orgnih.gov Kuguacin J is obtained as an amorphous powder and has a melting point of 166–169 °C. wikipedia.orgnih.gov The identification of its structure involves various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR). nih.govnih.gov It belongs to a larger family of related compounds known as kuguacins, which have been isolated from the same plant source. wikipedia.org

Significance of Cucurbitane-Type Triterpenoids in Biomedical Research

Cucurbitane-type triterpenoids, the class of compounds to which Kuguacin J belongs, are a significant focus of biomedical research due to their diverse and potent pharmacological activities. ijpsr.comacademicjournals.org These compounds are characterized by a specific tetracyclic nucleus skeleton and are primarily found in plants of the Cucurbitaceae family, such as Momordica charantia. nih.govmdpi.com

The scientific interest in this class of molecules stems from their wide range of demonstrated biological effects. researchgate.net Extensive research has linked cucurbitane-type triterpenoids to numerous potential therapeutic applications, including:

Anticancer properties : They have been shown to be effective against various cancer cell lines, including breast, prostate, and lung cancer. nih.govijpsr.com Their mechanisms of action often involve inducing programmed cell death (apoptosis) and arresting the cell cycle. nih.gov

Anti-inflammatory effects : Many cucurbitane triterpenoids exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. nih.govmdpi.commdpi.com

Antiviral and Anti-HIV activity : Certain compounds within this family have demonstrated inhibitory effects against viruses, including HIV. wikipedia.orgnih.gov

Antidiabetic potential : They are studied for their hypoglycemic effects and their ability to improve insulin (B600854) sensitivity, making them relevant to diabetes research. academicjournals.orgmdpi.comnih.gov

Antioxidant properties : These compounds can also possess antioxidant capabilities, which help in mitigating cellular damage caused by oxidative stress. nih.govresearchgate.net

This broad spectrum of bioactivity makes cucurbitane-type triterpenoids valuable lead compounds in the development of new therapeutic agents. ijpsr.comacademicjournals.org

Overview of Kuguacin J as a Research Subject

Kuguacin J has emerged as a specific subject of interest in biomedical research, primarily for its potential applications in oncology. Scientific investigations have focused on its effects on various cancer models, particularly in the context of drug resistance and cancer cell progression.

One of the most significant areas of research on Kuguacin J is its ability to counteract multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy where cancer cells become resistant to a wide range of anticancer drugs. nih.gov Studies have shown that Kuguacin J can inhibit the function of P-glycoprotein (P-gp), a protein that actively pumps chemotherapeutic drugs out of cancer cells. nih.govchemfaces.com By blocking P-gp, Kuguacin J increases the intracellular concentration of these drugs, thereby re-sensitizing resistant cancer cells to treatment. nih.gov

Research has also demonstrated the direct anticancer effects of Kuguacin J. It has been found to inhibit the growth of various cancer cell lines, including prostate, breast, and ovarian cancer. biomedpharmajournal.orgphysoc.orgnih.gov The mechanisms underlying these effects include the induction of cell cycle arrest, primarily at the G1 phase, and the promotion of apoptosis. biomedpharmajournal.orgnih.gov Furthermore, Kuguacin J has been observed to inhibit cancer cell migration and invasion by reducing the secretion of enzymes like matrix metalloproteinases (MMPs). biomedpharmajournal.orgnih.gov

These findings position Kuguacin J as a promising candidate for further investigation, both as a standalone chemotherapeutic agent and as a chemosensitizer to be used in combination with existing cancer therapies to overcome drug resistance. nih.govnih.gov

Detailed Research Findings on Kuguacin J

Anticancer Activity in Breast Cancer Cell Lines

Studies have investigated the effects of Kuguacin J on different breast cancer cell lines, comparing its cytotoxicity to normal cells and established chemotherapy drugs like cisplatin (B142131).

| Cell Line | Type | Effect of Kuguacin J | Key Findings |

| MCF-10A | Normal Breast Epithelial | No significant effect on cell viability. physoc.orgthegms.co | Unlike cisplatin, Kuguacin J did not harm healthy breast cells, suggesting a favorable selectivity profile. physoc.orgthegms.co |

| MCF-7 | Estrogen-Receptor Positive Breast Cancer | Induced cell death at high concentrations. physoc.org | Demonstrated cytotoxic effects, leading to a significant reduction in cell viability. physoc.org |

| MDAMB-231 | Triple-Negative Breast Cancer | Highly effective in inducing cell death. physoc.orgthegms.co | Showed more pronounced cytotoxic effects compared to MCF-7 cells; induced apoptosis via elevation of caspase-3 activity. physoc.orgthegms.co |

Modulation of Prostate Cancer Progression

Kuguacin J has been shown to modulate the progression of androgen-independent human prostate cancer, a more aggressive form of the disease.

| Cell Line | Focus of Study | Mechanism of Action | Outcome |

| PC3 | Growth Inhibition | Induced G1-phase cell cycle arrest. nih.gov | Markedly decreased levels of cyclins (D1, E) and cyclin-dependent kinases (Cdk2, Cdk4). nih.gov |

| PC3 | Apoptosis Induction | Decreased levels of survivin. nih.gov | Significantly reduced the expression of a key anti-apoptotic protein. nih.gov |

| PC3 | Anti-Invasive Effects | Inhibited secretion of MMP-2, MMP-9, and uPA. nih.gov | Reduced the ability of cancer cells to migrate and invade surrounding tissues. nih.gov |

Overcoming Multidrug Resistance (MDR)

A key area of research for Kuguacin J is its ability to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.

| Cell Line | Chemotherapy Drug | Effect of Kuguacin J Co-treatment | Fold Increase in Sensitivity/Accumulation |

| KB-V1 (Cervical) | Vinblastine (B1199706) | Increased sensitivity to the drug. nih.gov | 1.9-fold and 4.3-fold at 5 and 10 µM of Kuguacin J, respectively. nih.gov |

| KB-V1 (Cervical) | Paclitaxel (B517696) | Increased sensitivity to the drug. nih.gov | 1.9-fold and 3.2-fold at 5 and 10 µM of Kuguacin J, respectively. nih.gov |

| SKOV3 (Ovarian) | Paclitaxel | Significantly increased cytotoxicity of the drug. nih.gov | Dramatically decreased survivin levels and induced cleavage of PARP and caspase-3. nih.gov |

| KB-V1 (Cervical) | Rhodamine 123 (P-gp substrate) | Increased intracellular accumulation. nih.gov | Increased by 2.5 to 3.5-fold with 10 to 60 µM of Kuguacin J. nih.gov |

| KB-V1 (Cervical) | Calcein (B42510) AM (P-gp substrate) | Increased intracellular accumulation. nih.gov | Increased by 2.2 to 4.1-fold with 10 to 60 µM of Kuguacin J. nih.gov |

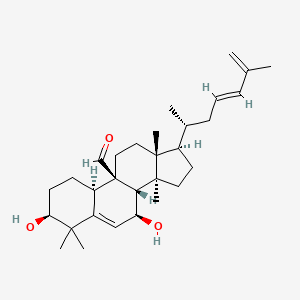

Structure

3D Structure

属性

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-14-29(7)26-24(32)17-23-22(11-12-25(33)27(23,4)5)30(26,18-31)16-15-28(21,29)6/h8-9,17-18,20-22,24-26,32-33H,1,10-16H2,2-7H3/b9-8+/t20-,21-,22-,24+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZXELQQTJCVII-KPBOVSLYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Origin of Kuguacin J

Natural Sources and Botanical Distribution

Kuguacin J is primarily found in plants belonging to the Momordica genus, with Momordica charantia being a significant source. wikipedia.orgresearchgate.net

Momordica charantia as a Primary Source

Momordica charantia, commonly known as bitter melon or bitter gourd, is a widely cultivated plant in tropical and subtropical regions across Asia, the Caribbean, and South America. nih.govnih.gov It has a long history of use in traditional medicine for various ailments. researchgate.netnih.govnih.gov Kuguacin J has been successfully isolated from different parts of Momordica charantia, including the leaves and fruits. nih.govchemfaces.comthegms.co Research indicates that the leaves of M. charantia are a notable source of kuguacin J. nih.govnih.gov

Other Reported Botanical Origins

While Momordica charantia is a primary source, kuguacin J has also been reported to be isolated from other botanical origins. Some sources suggest its presence in the seeds of the Citrus genus and other related plants, although the primary focus of research regarding kuguacin J's isolation and biological activities remains heavily centered on Momordica charantia. ontosight.ai

Methodologies for Extraction and Purification

The isolation and purification of kuguacin J from plant materials involve a series of steps, typically including initial extraction using solvents followed by various chromatographic techniques. Bioguided fractionation is also a key strategy employed to isolate active compounds like kuguacin J based on their biological properties. nih.govnih.govwikipedia.org

Solvent-Based Extraction Techniques

Solvent extraction is a common initial step in obtaining kuguacin J from plant sources. Various solvents are utilized based on the polarity of the target compound and the plant material. For instance, kuguacins, including kuguacin J, can be extracted with ethanol (B145695) from the stems and leaves of M. charantia. wikipedia.org Studies have also employed sequential extraction with solvents of increasing polarity, such as ethanol, hexane, diethyl ether, chloroform, and ethyl acetate (B1210297), to fractionate the compounds present in Momordica charantia extracts. nih.gov High hydrostatic pressure (HHP) technology combined with ethanol has also been explored for extracting saponins, including kuguacin J, from M. charantia. researchgate.netnih.gov

Chromatographic Purification Approaches

Following initial extraction, chromatographic methods are essential for purifying kuguacin J from the complex mixture of compounds present in plant extracts. Column chromatography is a widely used technique. For example, after solvent extraction, further separation can be achieved using silica (B1680970) gel column chromatography with gradient elution, starting with less polar solvents like n-hexane and gradually increasing the polarity with ethyl acetate and methanol. nih.gov This process allows for the collection of fractions enriched in kuguacin J, which can then be further purified. High-performance liquid chromatography (HPLC) is also utilized to confirm the purity of the isolated compound. nih.gov Ionic liquid-based aqueous biphasic systems coupled with liquid chromatography-mass spectrometry (LC/MS) have been used to purify and characterize saponins, including kuguacin J, from M. charantia extracts. nih.govresearchgate.net

Bioguided Fractionation Strategies

Bioguided fractionation is a powerful approach used to isolate compounds with specific biological activities. This involves testing fractions obtained during the extraction and purification process for a desired biological effect and then further separating the active fractions to pinpoint the responsible compound. In the context of kuguacin J, bioguided fractionation has been instrumental in identifying it as an active component in Momordica charantia leaf extract responsible for modulating P-glycoprotein (P-gp) function and reversing multidrug resistance in cancer cells. nih.govchemfaces.comnih.gov This strategy involves the initial preparation of plant extracts, followed by fractionation using techniques like solvent partitioning and column chromatography, with each fraction being evaluated in bioassays to guide further purification steps until the active compound, kuguacin J, is isolated and identified. nih.govnih.govresearchgate.net

Here is a summary of extraction and purification techniques:

| Technique | Description | Application for Kuguacin J |

| Solvent Extraction | Using various solvents (e.g., ethanol, hexane, diethyl ether) to extract compounds based on polarity. | Used for initial extraction of kuguacins from M. charantia leaves and stems. wikipedia.orgnih.gov Also explored with HHP technology. researchgate.netnih.gov |

| Column Chromatography | Separating compounds based on their differential partitioning between a stationary and mobile phase. | Employed with silica gel and gradient elution for further separation and enrichment of kuguacin J fractions. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution chromatographic technique for analysis and purification. | Used to confirm the purity of isolated kuguacin J. nih.gov |

| Ionic Liquid-Based Aqueous Biphasic Systems | A purification method utilizing two immiscible liquid phases. | Used in conjunction with LC/MS for the purification and characterization of saponins, including kuguacin J. nih.govresearchgate.net |

| Bioguided Fractionation | Isolating compounds based on their biological activity in bioassays. | Crucial for identifying kuguacin J as an active component with specific biological effects. nih.govchemfaces.comnih.gov |

Considerations for Compound Stability and Isolation Artifacts

A significant consideration in the study of Kuguacin J is its potential to exist as an artifact of the isolation process wikipedia.org. Several reports indicate that Kuguacin J, alongside other kuguacins like Kuguacin I and Q, can be formed during the extraction procedure, particularly when ethanol is used as a solvent wikipedia.org. This suggests that the chemical stability of Kuguacin J is influenced by the conditions employed during its isolation.

Recent research on related cucurbitane-type triterpenoids found in Momordica charantia highlights that many reported compounds, such as certain acetals and ethers, are likely artifacts generated during extraction and isolation rather than being naturally present in the plant acs.orgresearcher.life. The chemical transformations observed in these related compounds in solution during extraction are believed to apply broadly to other cucurbitane-type triterpenoids in bitter gourd, including Kuguacin J acs.org. This underscores the importance of carefully controlled isolation techniques and analysis to distinguish between genuine natural products and those formed artifactually.

The stability of Kuguacin J is therefore closely linked to the extraction solvent and conditions, as these factors can induce chemical changes leading to its formation as an artifact. While specific detailed studies on the intrinsic stability of purified Kuguacin J under various storage conditions are limited in the provided information, one source recommends storing Kuguacin J desiccated at -20°C, suggesting a need for controlled conditions to maintain its integrity biosynth.com. The susceptibility to transformation during extraction processes indicates that its stability in solution, particularly with certain solvents, is a critical factor in its isolation and characterization.

Structural Characterization and Elucidation

Molecular Classification as a Cucurbitane-Type Triterpenoid (B12794562)

Kuguacin J is classified as a cucurbitane-type triterpenoid. mdpi.comresearchgate.netnih.gov Triterpenoids are a large class of natural products composed of six isoprene (B109036) units, typically having a structure based on a 30-carbon skeleton. rsc.orgresearchgate.net The cucurbitane framework is a specific type of tetracyclic triterpenoid characterized by a modified lanostane (B1242432) skeleton, often involving structural rearrangements and the loss of carbon atoms. researchgate.netrsc.org Kuguacins, including Kuguacin J, are formally derived from the cucurbitane hydrocarbon structure. wikipedia.orgsmolecule.com They are considered significant saponin (B1150181) components found in M. charantia. mdpi.comnih.gov

Identification of Key Structural Features (e.g., Furan (B31954) Ring, Lactone Moiety)

The structure of Kuguacin J is complex and features several key functional groups that contribute to its unique properties. While some sources suggest Kuguacin J might contain a furan ring and a lactone moiety, classifying it as a limonoid ontosight.ai, other structural representations and classifications primarily identify it as a cucurbitane triterpenoid with hydroxyl and aldehyde groups mdpi.comuni.lu.

Based on available structural data, Kuguacin J has a molecular formula of C₃₀H₄₆O₃. nih.govwikipedia.orguni.lu Its structure includes a tetracyclic core characteristic of cucurbitane triterpenoids, along with side chains and various oxygen-containing functional groups such as hydroxyl groups and an aldehyde group. mdpi.comuni.lu The specific arrangement and stereochemistry of these groups define Kuguacin J and differentiate it from other related compounds.

Relationship to Other Kuguacins and Related Glycosides

Kuguacin J is one among a series of related compounds isolated from Momordica charantia, collectively known as kuguacins. medicaladvances.ac.inwikipedia.org Other kuguacins, such as Kuguacin A, Kuguacin B, Kuguacin C, Kuguacin E, Kuguacin F, Kuguacin G, Kuguacin H, Kuguacin I, Kuguacin K, Kuguacin L, Kuguacin M, Kuguacin N, Kuguacin O, Kuguacin P, Kuguacin Q, and Kuguacin S, have also been identified. semanticscholar.orgwikipedia.orgresearchgate.net These compounds share the basic cucurbitane triterpenoid skeleton but differ in their specific functional groups, oxidation states, and side chain modifications. wikipedia.orgcaldic.com

For example, Kuguacin A has a molecular formula of C₃₀H₄₆O₄ nih.govuni.lu, while Kuguacin B is C₃₀H₄₈O₃ knapsackfamily.comkib.ac.cn, Kuguacin C is C₂₇H₄₂O₃ uni.lunih.govfoodb.ca, and Kuguacin N is C₃₀H₄₆O₄ knapsackfamily.commedchemexpress.comchemfaces.com. These variations in molecular formula reflect differences in the presence and arrangement of hydroxyl groups, carbonyl groups, double bonds, and the length or structure of the side chain. The isolation of kuguacins F-S from the vines and leaves of M. charantia further highlights the diversity within this group of compounds. researchgate.netnih.gov The relationships between these kuguacins are established through extensive spectroscopic analyses, including NMR and MS, which allow for the elucidation of their individual structures and the identification of common and differing features. kib.ac.cn

Biological Activities and Preclinical Mechanistic Investigations

Research on Anticancer Activities

Kuguacin J, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), has been the subject of preclinical research investigating its potential anticancer properties, particularly concerning its effects on cellular proliferation in various cancer cell lines. biomedpharmajournal.orgsemanticscholar.org Studies have explored its impact on the growth and viability of carcinoma cells, as well as some underlying molecular mechanisms. biomedpharmajournal.orgsemanticscholar.org

Cellular Proliferation Inhibition in Carcinoma Cell Lines

Research indicates that Kuguacin J can inhibit the proliferation of several types of cancer cells in vitro. biomedpharmajournal.orgsemanticscholar.org This effect has been observed across different cancer models, suggesting a broad spectrum of activity, although the potency and specific mechanisms may vary depending on the cell line. nih.gov

Kuguacin J has demonstrated inhibitory effects on the proliferation of human prostate cancer cell lines, including both androgen-dependent LNCaP cells and androgen-independent PC3 cells. biomedpharmajournal.orgsemanticscholar.orgmedicinacomplementar.com.br Studies have shown that Kuguacin J inhibits the proliferation of these cells in a time-dependent and dose-dependent manner. biomedpharmajournal.orgsemanticscholar.org

In PC3 cells, Kuguacin J has been reported to exert growth inhibitory activities with an IC50 value of 25 μmol·L−1. medicinacomplementar.com.br The compound induces G1-phase cell cycle arrest and promotes apoptosis in PC3 cells. medicinacomplementar.com.br Mechanistically, Kuguacin J treatment in PC3 cells decreases the levels of cyclin D1 and E and inhibits cyclin-dependent kinases (Cdk2 and Cdk4). medicinacomplementar.com.br It also reduces survivin levels and exhibits anti-invasive effects by inhibiting invasion and migration, as well as reducing the secretion of active forms of MMP-2, MMP-9, and uPA. medicinacomplementar.com.br

In androgen-dependent LNCaP cells, Kuguacin J treatment leads to growth inhibition primarily through G1-phase arrest and apoptosis. medicinacomplementar.com.br This is accompanied by a reduction in the levels of cyclin-dependent kinases (Cdk2 and Cdk4), cyclins (D1 and E), and proliferating cell nuclear antigen, while increasing the levels of p21 and p27. medicinacomplementar.com.br The induction of apoptosis in LNCaP cells involves caspase and PARP cleavage, linked to an increased Bax/Bcl-2 and Bad/Bcl-xL ratio. biomedpharmajournal.orgmedicinacomplementar.com.br

| Cell Line | Effect on Proliferation | IC50 (if reported) | Key Mechanisms |

| LNCaP | Inhibition | Not specified | G1 arrest, Apoptosis (caspase/PARP cleavage), Modulates cell cycle and apoptotic proteins (Cyclin D1/E, Cdk2/4, PCNA, p21/p27, Bax/Bcl-2, Bad/Bcl-xL) biomedpharmajournal.orgmedicinacomplementar.com.br |

| PC3 | Inhibition | 25 μmol·L−1 medicinacomplementar.com.br | G1 arrest, Apoptosis, Decreases Cyclin D1/E, Inhibits Cdk2/4, Reduces survivin, Inhibits invasion/migration (MMP-2/9, uPA) medicinacomplementar.com.br |

Kuguacin J has been investigated for its effects on human ovarian cancer cell lines, including A2780 (chemotherapeutic drug-sensitive) and SKOV3 (drug-resistant) cells. mdpi.comnih.gov Kuguacin J treatment reduced the growth of A2780 cells with an reported IC50 of 18.3 µM after 48 hours. mdpi.com In SKOV3 cells, treatment with Kuguacin J (at 30 μM) reduced cell growth, with an reported IC50 of 43.33 ± 5.77 after 48 hours. mdpi.com

Interestingly, co-treatment of SKOV3 cells with Kuguacin J and paclitaxel (B517696) significantly increased the cytotoxicity of paclitaxel. nih.gov This enhancement of paclitaxel toxicity was not found to be related to P-gp inhibition in SKOV3 cells. nih.gov Mechanistic analysis indicated that paclitaxel treatment increased the level of the anti-apoptotic protein survivin in SKOV3 cells, which may contribute to drug resistance. nih.gov The co-treatment with paclitaxel and Kuguacin J dramatically decreased survivin levels and markedly induced the cleavage of PARP and caspase-3, suggesting the induction of apoptosis. nih.gov Kuguacin J also augmented SKOV3 sensitivity to cisplatin (B142131)/paclitaxel by diminishing survivin levels and inducing cleavage of PARP and caspase-3. mdpi.com

| Cell Line | Effect on Proliferation | IC50 (if reported) | Key Mechanisms |

| A2780 | Inhibition | 18.3 µM mdpi.com | Reduced growth mdpi.com |

| SKOV3 | Inhibition | 43.33 ± 5.77 µM mdpi.com | Reduced growth, Enhances paclitaxel cytotoxicity, Decreases survivin, Induces PARP and caspase-3 cleavage nih.govmdpi.com |

Research on Kuguacin J in cervical carcinoma has focused on its ability to modulate multidrug resistance (MDR), particularly in the KB-V1 human cervical carcinoma cell line, which overexpresses P-glycoprotein (P-gp). medicinacomplementar.com.brnih.govnih.gov Kuguacin J has been shown to increase the sensitivity of KB-V1 cells to chemotherapeutic drugs like vinblastine (B1199706) and paclitaxel. medicinacomplementar.com.brnih.govnih.gov

This effect is attributed to Kuguacin J inhibiting the transport function of P-gp, leading to a significant increase in the intracellular accumulation of these drugs. nih.govnih.gov Studies using flow cytometry and radiolabeled drug transport assays have confirmed that Kuguacin J inhibits P-gp-mediated drug efflux. nih.govnih.gov Kuguacin J appears to modulate P-gp function by directly interacting at the drug-substrate-binding site. nih.govnih.gov This suggests that Kuguacin J could act as a chemosensitizer in multidrug-resistant cervical cancers. nih.govnih.gov

| Cell Line | Effect on Proliferation | IC50 (if reported) | Key Mechanisms |

| KB-V1 | Increases sensitivity to vinblastine and paclitaxel | Not specified | Inhibits P-gp transport function, Increases intracellular drug accumulation, Directly interacts with P-gp drug-substrate-binding site medicinacomplementar.com.brnih.govnih.gov |

While Kuguacin J itself is mentioned in the context of Momordica charantia constituents studied for their effects on neuroblastoma cells, research specifically detailing Kuguacin J's direct impact on the proliferation of IMR-32 neuroblastoma cells appears limited in the provided search results. One study mentions that Kuguaglycoside C, an aglycon of which is Kuguacin J, showed cytotoxic effects against IMR-32 cells with an IC50 value of 12.6 μM and induced caspase-independent cell death. nih.gov This same study notes that Kuguacin J has been reported to induce G1 arrest in prostate cancer cells, contrasting with Kuguaglycoside C's lack of effect on the cell cycle in IMR-32 cells. nih.gov While Kuguacin J's activity in other cancer types is noted, specific detailed research findings on its direct cellular proliferation inhibition in IMR-32 cells were not prominently found.

| Cell Line | Effect on Proliferation | IC50 (if reported) | Key Mechanisms |

| IMR-32 | Not specified in detail for Kuguacin J directly | Information primarily available for Kuguaglycoside C (12.6 μM) nih.gov | Information primarily available for Kuguaglycoside C (caspase-independent cell death) nih.gov |

Studies have investigated the effects of Kuguacin J on breast cancer cell lines, including MCF-7 and MDAMB-231 cells. researchgate.netthegms.cophysoc.orgthegms.coresearchgate.net Research indicates that Kuguacin J can induce cell death in both MCF-7 and MDAMB-231 cells. researchgate.netthegms.coresearchgate.net

One study reported that Kuguacin J, at a high dose (800 µg/ml), induced significant cell death in MCF-7 cells after 48 hours. physoc.orgresearchgate.net In MDAMB-231 cells, Kuguacin J evoked significant cell death at both tested doses (8 μg/mL and 80 μg/mL) and time points (24 and 48 hours). researchgate.netthegms.coresearchgate.net Kuguacin J was found to increase caspase-3 activity in both MCF-7 and MDAMB-231 cell lines, suggesting that it induces cell death through the activation of the caspase-3 pathway. researchgate.netthegms.co The results of one study suggested that Kuguacin J can be used effectively to treat breast cancer, particularly MDAMB-231 cells. physoc.org

Mechanisms of Cell Cycle Regulation

The cell cycle is a tightly controlled process that ensures accurate cell division. Dysregulation of the cell cycle is a hallmark of cancer. fiveable.me Kuguacin J has been shown to interfere with this process, leading to cell cycle arrest. biomedpharmajournal.org

Multiple studies have reported that Kuguacin J induces cell cycle arrest at the G1/S transition phase in various cancer cell lines, including androgen-dependent human prostate cancer cells (LNCaP) and androgen-independent human prostate cancer cells (PC3). biomedpharmajournal.orgnih.govresearchgate.netnih.gov This arrest prevents cells from progressing from the G1 phase (cell growth) to the S phase (DNA synthesis), thereby inhibiting proliferation. fiveable.me

The progression through the cell cycle is regulated by the coordinated action of cyclins and cyclin-dependent kinases (CDKs). fiveable.mefrontiersin.org Kuguacin J has been observed to reduce the expression levels of key positive regulators of the G1/S transition, specifically Cyclin D1, Cyclin E, Cdk2, and Cdk4. biomedpharmajournal.orgnih.govresearchgate.netnih.gov Downregulation of these proteins contributes to the observed G1/S phase arrest. biomedpharmajournal.orgnih.govresearchgate.netnih.govplos.org

| Protein Target | Effect of Kuguacin J Treatment | Relevant Cell Lines |

| Cyclin D1 | Downregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govresearchgate.netnih.gov |

| Cyclin E | Downregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govresearchgate.netnih.gov |

| Cdk2 | Downregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govresearchgate.netnih.gov |

| Cdk4 | Downregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govresearchgate.netnih.gov |

In addition to downregulating positive cell cycle regulators, Kuguacin J also increases the expression of negative regulators, such as the cyclin-dependent kinase inhibitors p21 and p27. biomedpharmajournal.orgnih.govnih.govchemfaces.com These proteins can bind to and inhibit the activity of cyclin-CDK complexes, further reinforcing the cell cycle arrest. nih.govnih.govresearchgate.net

| Protein Target | Effect of Kuguacin J Treatment | Relevant Cell Lines |

| p21 | Upregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govnih.govchemfaces.com |

| p27 | Upregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govnih.govchemfaces.com |

Proliferating Cell Nuclear Antigen (PCNA) is a protein essential for DNA replication and is expressed during the late G1 and S phases of the cell cycle. researchgate.netniph.go.jp Kuguacin J has been shown to suppress the expression of PCNA. biomedpharmajournal.orgnih.govresearchgate.netnih.gov This reduction in PCNA levels is consistent with the observed G1/S phase arrest and the inhibition of DNA synthesis. biomedpharmajournal.orgnih.govresearchgate.netnih.gov

| Protein Target | Effect of Kuguacin J Treatment | Relevant Cell Lines |

| PCNA | Downregulation | LNCaP, PC3 prostate cancer cells biomedpharmajournal.orgnih.govresearchgate.netnih.gov |

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. fiveable.me Many anticancer agents induce cell death by activating apoptotic pathways. Kuguacin J has been shown to induce apoptosis in various cancer cell lines. biomedpharmajournal.orgnih.govnih.govchemfaces.com

A key event in the execution phase of apoptosis is the activation of caspases, particularly caspase-3. nih.gov Activated caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP). nih.gov Cleavage of PARP is considered a hallmark of apoptosis. nih.gov Studies have demonstrated that Kuguacin J treatment leads to the activation of caspase-3 and the subsequent cleavage of PARP in certain cancer cell lines, such as LNCaP prostate cancer cells and SKOV3 ovarian cancer cells. nih.govresearchgate.netnih.govnih.govencyclopedia.pubnih.gov However, it is worth noting that the involvement of caspase-3 and PARP cleavage in Kuguacin J-induced cell death may vary depending on the cancer cell type. nih.gov

| Apoptotic Marker | Effect of Kuguacin J Treatment | Relevant Cell Lines |

| Caspase-3 | Activation | LNCaP prostate cancer cells, SKOV3 ovarian cancer cells nih.govresearchgate.netnih.govnih.govencyclopedia.pubnih.gov |

| PARP | Cleavage | LNCaP prostate cancer cells, SKOV3 ovarian cancer cells nih.govresearchgate.netnih.govnih.govencyclopedia.pubnih.gov |

Modulation of Bcl-2/Bax and Bad/Bcl-xL Ratios

Kuguacin J has been shown to induce apoptosis in cancer cells, a process often regulated by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have demonstrated that Kuguacin J treatment leads to an increase in the Bax/Bcl-2 ratio and the Bad/Bcl-xL ratio in androgen-dependent human prostate cancer LNCaP cells. nih.govwikipedia.orgnih.gov This modulation favors the pro-apoptotic signaling cascade. Bax is a pro-apoptotic protein, while Bcl-2 and Bcl-xL are anti-apoptotic proteins that can inhibit apoptosis by preventing the release of cytochrome c from mitochondria. nih.govciteab.com Bad is a BH3-only protein that can heterodimerize with anti-apoptotic proteins like Bcl-xL and Bcl-2, thereby neutralizing their inhibitory effect on apoptosis and promoting cell death. nih.govnih.gov The observed increase in the ratios of pro-apoptotic to anti-apoptotic proteins suggests that Kuguacin J disrupts the balance maintained by the Bcl-2 family, thereby promoting programmed cell death in susceptible cancer cells.

Suppression of Survivin Expression

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is often overexpressed in cancer cells and contributes to their survival, proliferation, and resistance to apoptosis. mdpi.comresearchgate.netsemanticscholar.org Research consistently indicates that Kuguacin J treatment leads to a reduction in survivin expression in various cancer cell lines, including androgen-independent human prostate cancer PC3 cells and drug-resistant human ovarian cancer SKOV3 cells. nih.govwikipedia.orgnih.govciteab.comguidetopharmacology.orgnih.govnih.gov This downregulation of survivin is considered a significant mechanism by which Kuguacin J promotes apoptosis and enhances the sensitivity of cancer cells to conventional chemotherapeutic agents like paclitaxel. nih.govnih.gov For instance, in SKOV3 cells, co-treatment with Kuguacin J and paclitaxel dramatically decreased survivin levels, which were otherwise increased by paclitaxel treatment alone. nih.gov This suggests that Kuguacin J can counteract a mechanism of drug resistance mediated by survivin.

Examination of Caspase-Dependent and Caspase-Independent Cell Death Modalities

The induction of apoptosis can occur through caspase-dependent or caspase-independent pathways. Studies on Kuguacin J have provided evidence for the involvement of caspase-dependent mechanisms in certain cancer cell types. In androgen-dependent human prostate cancer LNCaP cells, Kuguacin J has been shown to induce apoptosis accompanied by an increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP). wikipedia.orgnih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation leads to the cleavage of various cellular substrates, including PARP. citeab.commrc.ac.uk Similarly, Kuguacin J treatment has been reported to induce cleavage of caspase-3 and PARP in drug-resistant human ovarian cancer SKOV3 cells and breast cancer MCF-7 and MDAMB-231 cell lines. nih.govnih.govciteab.com However, the involvement of caspases may be cell type-dependent, as caspase-3 activation and PARP cleavage were not observed in PC3 prostate cancer cells treated with Kuguacin J, suggesting that caspase-independent mechanisms might also contribute to cell death in some contexts. citeab.com

Effects on Cell Invasion and Metastasis-Associated Molecules

Cancer cell invasion and metastasis are critical processes in tumor progression, often facilitated by the degradation of the extracellular matrix by enzymes like matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA) system.

Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9)

Matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), also known as gelatinases, play significant roles in the degradation of type IV collagen, a major component of basement membranes, thereby promoting tumor cell invasion and metastasis. researchgate.netiiarjournals.orguni.lu Kuguacin J has demonstrated anti-invasive effects by inhibiting the secretion and/or expression of the active forms of MMP-2 and MMP-9 in androgen-independent human prostate cancer PC3 cells. nih.govciteab.comguidetopharmacology.orgnih.gov This inhibition of MMP activity can reduce the ability of cancer cells to degrade the extracellular matrix and thus limit their capacity for invasion and migration.

Downregulation of Urokinase Plasminogen Activator (uPA)

The urokinase plasminogen activator (uPA) system is also heavily involved in extracellular matrix remodeling and promotes cell migration and invasion by converting plasminogen to plasmin, a broad-spectrum protease. nih.govresearchgate.netuni.luguidetopharmacology.org Preclinical studies have shown that Kuguacin J treatment leads to the downregulation of uPA expression and/or inhibits its secretion in PC3 prostate cancer cells. nih.govciteab.comguidetopharmacology.orgnih.gov By reducing the levels or activity of uPA, Kuguacin J can impair the proteolytic cascade necessary for efficient tissue invasion and dissemination of cancer cells.

Influence on Specific Oncogenic Signaling Pathways

Cancer cell growth, survival, and metastasis are driven by dysregulated oncogenic signaling pathways. Research suggests that Kuguacin J and related compounds from Momordica charantia can modulate several of these pathways. Studies have indicated that Kuguacin J can influence pathways such as Akt and MAPK, which are frequently activated in various cancers and play roles in cell proliferation, survival, and migration. nih.govciteab.comnih.govwikipedia.org For instance, related compounds from Momordica charantia have been shown to affect the Akt and MAPK pathways. nih.govciteab.com Furthermore, Kuguacin J has been reported to induce p53 protein levels and its growth inhibitory effects in some cells are partly through p53-dependent pathways. wikipedia.orgnih.gov The p53 pathway is a critical tumor suppressor pathway involved in cell cycle arrest and apoptosis. citeab.comciteab.com While detailed, quantitative data on Kuguacin J's direct impact on all specific nodes within these pathways are still being elucidated, the available evidence suggests its involvement in modulating key signaling cascades that regulate cancer cell behavior.

Androgen Receptor (AR) Signaling

Research has indicated that Kuguacin J can modulate androgen receptor (AR) signaling, particularly in the context of prostate cancer. Studies on androgen-dependent human prostate cancer LNCaP cells showed that Kuguacin J reduced the expression of the androgen receptor (AR) and prostate-specific antigen (PSA). chemfaces.comnih.gov This suggests a potential mechanism by which Kuguacin J may exert its growth inhibitory effects in hormone-sensitive prostate cancers.

p53 Protein Level and p53-Dependent Pathways

Kuguacin J has been shown to influence the levels of the tumor suppressor protein p53 and activate p53-dependent pathways. In androgen-dependent human prostate cancer LNCaP cells, Kuguacin J treatment induced p53 protein levels. chemfaces.comnih.gov Further investigations using RNA interference to downregulate p53 indicated that the growth inhibitory effects of Kuguacin J were partly mediated through p53-dependent cell cycle arrest and apoptotic pathways. chemfaces.comnih.gov This suggests that Kuguacin J can leverage the intrinsic tumor suppressor machinery of the cell to inhibit cancer cell growth.

Research on Multidrug Resistance (MDR) Reversal

Multidrug resistance (MDR), often linked to the overexpression of efflux transporters like P-glycoprotein (P-gp), is a major challenge in cancer chemotherapy. Kuguacin J has been investigated for its ability to reverse MDR.

Modulation of P-glycoprotein (P-gp/ABCB1) Function

Studies have demonstrated that Kuguacin J can modulate the function of P-glycoprotein (P-gp), also known as ABCB1, a key protein involved in pumping many chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. chemfaces.comresearchgate.netnih.govnih.govresearchgate.netencyclopedia.pub

Experimental data indicates that Kuguacin J directly interacts with the drug-substrate-binding site on P-gp. chemfaces.comresearchgate.netnih.govnih.govresearchgate.netencyclopedia.pubsemanticscholar.orgresearchgate.net This was evidenced by the inhibition of the incorporation of [¹²⁵I]-iodoarylazidoprazosin, a photoaffinity labeled transport substrate of P-gp, into P-gp in a concentration-dependent manner. nih.govnih.govresearchgate.net This direct interaction at the binding site is a crucial mechanism by which Kuguacin J interferes with P-gp function.

Kuguacin J has been shown to inhibit the efflux pump activity of P-gp. chemfaces.comresearchgate.netnih.govnih.govresearchgate.netencyclopedia.pubsemanticscholar.org In multidrug-resistant human cervical carcinoma KB-V1 cells, which overexpress P-gp, Kuguacin J treatment increased the intracellular accumulation of known P-gp substrates like rhodamine 123 and calcein (B42510) AM. chemfaces.comnih.govnih.govresearchgate.netencyclopedia.pub Furthermore, [³H]-vinblastine transport assays confirmed that Kuguacin J significantly increased intracellular [³H]-vinblastine accumulation and decreased its efflux from KB-V1 cells. chemfaces.comnih.govnih.govresearchgate.net These findings collectively demonstrate that Kuguacin J effectively inhibits the transport function of P-gp, leading to increased intracellular drug levels.

The effect of Kuguacin J on the efflux of [³H]-vinblastine in KB-V1 cells is summarized in the table below:

| Kuguacin J Concentration (µM) | Intracellular [³H]-Vinblastine Retention (Fold Increase) |

| 10 | ~3.5 nih.gov |

| 20 | ~5.2 nih.gov |

| 40 | ~6.5 nih.gov |

This dose-dependent increase in intracellular vinblastine retention highlights the inhibitory effect of Kuguacin J on P-gp-mediated drug efflux. nih.gov

Chemosensitization to Conventional Antineoplastic Agents

By inhibiting P-gp-mediated drug efflux, Kuguacin J can enhance the sensitivity of multidrug-resistant cancer cells to conventional antineoplastic agents that are substrates of P-gp. chemfaces.comresearchgate.netnih.govnih.govresearchgate.netencyclopedia.pub Studies have shown that Kuguacin J increased the sensitivity of KB-V1 cells to vinblastine and paclitaxel. chemfaces.comnih.govnih.govresearchgate.netencyclopedia.pub In drug-resistant human ovarian cancer SKOV3 cells, co-treatment with Kuguacin J significantly increased the cytotoxicity of paclitaxel. researchgate.netnih.gov This chemosensitizing effect suggests that Kuguacin J holds potential as an adjuvant therapy to improve the efficacy of chemotherapy in patients with drug-resistant cancers. nih.govnih.govresearchgate.net

The enhancement of chemosensitivity by Kuguacin J in KB-V1 cells treated with vinblastine and paclitaxel is illustrated by the fold enhancement values observed with co-administration:

| Chemotherapeutic Agent | Kuguacin J Concentration (µM) | Fold Enhancement of Response |

| Vinblastine | 5 | 1.9 semanticscholar.org |

| Vinblastine | 10 | 4.3 semanticscholar.org |

| Paclitaxel | 5 | 1.9 semanticscholar.org |

| Paclitaxel | 10 | 3.2 semanticscholar.org |

Increased Sensitivity to Vinblastine

Kuguacin J has been shown to increase the sensitivity of certain cancer cells to the chemotherapy drug vinblastine. Specifically, studies using the human cervical carcinoma cell line KB-V1, which exhibits multidrug resistance (MDR), have demonstrated this effect. Kuguacin J increased the sensitivity of KB-V1 cells to vinblastine biomedpharmajournal.orgmdpi.comsemanticscholar.orgnih.govresearchgate.netnih.gov.

Mechanistically, this increased sensitivity is attributed to Kuguacin J's ability to modulate the function of P-glycoprotein (P-gp), an ABC drug transporter often overexpressed in MDR cancer cells biomedpharmajournal.orgnih.govresearchgate.netnih.gov. P-gp actively pumps chemotherapeutic drugs out of cells, reducing their intracellular concentration and efficacy biomedpharmajournal.org. Kuguacin J directly interacts with the drug-substrate-binding site on P-gp, thereby inhibiting its efflux function biomedpharmajournal.orgnih.govresearchgate.netnih.gov. This inhibition leads to an increased intracellular accumulation of vinblastine in KB-V1 cells nih.govresearchgate.netnih.gov.

Research has quantified the fold increase in vinblastine sensitivity in KB-V1 cells when treated with Kuguacin J. For instance, Kuguacin J at concentrations of 5 and 10 µM increased the sensitivity of KB-V1 cells to vinblastine by 1.9- and 4.3-fold, respectively nih.gov.

| Kuguacin J Concentration (µM) | Fold Increase in Vinblastine Sensitivity (KB-V1 cells) |

| 5 | 1.9 |

| 10 | 4.3 |

Increased Sensitivity to Paclitaxel

Similar to vinblastine, Kuguacin J has been reported to increase the sensitivity of cancer cells to paclitaxel biomedpharmajournal.orgmdpi.combiosynth.comresearchgate.net. In KB-V1 human cervical carcinoma cells, Kuguacin J enhanced sensitivity to paclitaxel through the inhibition of P-gp function, promoting increased intracellular accumulation of the drug biomedpharmajournal.orgmdpi.comresearchgate.netnih.govresearchgate.net.

Beyond P-gp mediated effects, Kuguacin J has also been investigated for its ability to modulate paclitaxel sensitivity in drug-resistant human ovarian cancer cells, such as the SKOV3 cell line biomedpharmajournal.orgmdpi.comsemanticscholar.orgresearchgate.netencyclopedia.pubmdpi.com. In SKOV3 cells, the enhancement of paclitaxel cytotoxicity by Kuguacin J was found to be independent of P-gp inhibition biomedpharmajournal.orgresearchgate.net. The proposed mechanism in these cells involves the downregulation of survivin, an anti-apoptotic protein, and the induction of apoptosis through the cleavage of PARP and caspase-3 biomedpharmajournal.orgmdpi.comsemanticscholar.orgresearchgate.netencyclopedia.pub.

Studies have reported the extent of increased paclitaxel sensitivity in KB-V1 cells. At 5 and 10 µM, Kuguacin J increased paclitaxel sensitivity by 1.9- and 3.2-fold, respectively nih.gov.

| Kuguacin J Concentration (µM) | Fold Increase in Paclitaxel Sensitivity (KB-V1 cells) |

| 5 | 1.9 |

| 10 | 3.2 |

Increased Sensitivity to Cisplatin

Research indicates that Kuguacin J can also increase the sensitivity of certain ovarian cancer cells to cisplatin biomedpharmajournal.orgmdpi.com. Co-treatment with Kuguacin J increased cytotoxicity in human ovarian cancer cell lines SKOV3 and A2780 biomedpharmajournal.org. In SKOV3 cells, Kuguacin J augmented sensitivity to cisplatin by diminishing survivin levels and inducing the cleavage of PARP and caspase-3 mdpi.comsemanticscholar.orgencyclopedia.pub. While Kuguacin J enhanced the cytotoxicity of paclitaxel in SKOV3 cells, its effect on increasing cisplatin sensitivity in this specific cell line has shown some variation across studies mdpi.com. However, it was reported to increase cisplatin sensitivity in A2780 cells mdpi.com. The mechanism for increasing cisplatin sensitivity in ovarian cancer cells appears to be independent of P-gp biomedpharmajournal.org.

Investigations into Anti-inflammatory Effects

Investigations into the biological activities of Kuguacin J and extracts from Momordica charantia containing it have indicated potential anti-inflammatory effects researchgate.netontosight.ainih.govnih.gov. Kuguacin J is considered a potential anti-inflammatory agent ontosight.ai. Studies on Momordica charantia extracts have shown the ability to alleviate bacterial-induced inflammation and that cucurbitane triterpenoids can suppress cytokine levels nih.gov. One study reported moderate anti-inflammatory activity for Kuguacin J with an IC50 value of 18.5 ± 0.4 μg/mL mdpi.com.

Research on Antimicrobial Properties

Kuguacin J has been explored for its potential antimicrobial properties.

Kuguacin J is recognized for its antimicrobial activity biosynth.comontosight.ai. Extracts of Momordica charantia, from which Kuguacin J is isolated, have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi nih.govnih.govresearchgate.net. Studies have reported inhibitory effects against bacteria such as Escherichia coli, Staphylococcus, Pseudomonas, Salmonella, Streptobacillus, Staphylococcus aureus, and Pasteurella multocida, as well as the fungus Aspergillus paraciticus nih.govnih.govresearchgate.net.

The antimicrobial and potential anticancer activities of Kuguacin J are attributed, in part, to its proposed ability to interfere with essential cellular processes, including DNA and protein synthesis biosynth.com. This interference is suggested as a mechanism by which Kuguacin J may hinder the growth and proliferation of pathogenic microorganisms biosynth.com.

Exploration of Antidiabetic Potential and Metabolic Regulation

The potential of Kuguacin J in addressing diabetes and regulating metabolic processes has been investigated through various research approaches, including network pharmacology and molecular docking studies nih.govresearchgate.netresearcher.life. These studies aim to understand the mechanisms by which Kuguacin J and other cucurbitane-type triterpenoids from M. charantia exert their effects on key metabolic pathways and targets.

Identification as a Key Component in Type 2 Diabetes Mellitus Research

Kuguacin J has been identified as one of the candidate active components within Momordica charantia that may influence type 2 diabetes mellitus (T2DM) nih.govresearchgate.netresearcher.life. M. charantia has a long history of use in traditional medicine for various ailments, including diabetes researchgate.netnih.govresearchgate.net. Studies have shown that M. charantia and its extracts exhibit hypoglycemic effects, and Kuguacin J is among the compounds being investigated for their contribution to this activity researchgate.netnih.govresearchgate.netcore.ac.uksemanticscholar.orgaphrc.org. Network pharmacology studies have been employed to identify potential components of M. charantia cucurbitane-type triterpenoids, including Kuguacin J, that may interact with T2DM-related targets nih.govresearchgate.netresearcher.life.

Molecular Interactions with Key Metabolic Targets (e.g., AKT1, IL6, SRC)

Molecular docking and dynamics simulations have been utilized to investigate the potential interactions of Kuguacin J with key protein targets involved in the pathogenesis of T2DM. Studies have focused on targets such as AKT1, Interleukin-6 (IL6), and SRC nih.govresearchgate.netresearcher.life.

Research involving molecular docking simulations has explored the binding affinities of several cucurbitane-type triterpenoids, including Kuguacin J, with these targets nih.govresearchgate.netresearcher.life. These studies aim to predict how Kuguacin J might interact at the molecular level to modulate the activity of these proteins, which are known to play roles in insulin (B600854) signaling, inflammation, and cellular processes relevant to diabetes nih.govresearchgate.netmdpi.combiomedpharmajournal.orgsemanticscholar.org.

While studies have shown that Kuguacin J occupies the binding pockets of AKT1, IL6, and SRC, the binding affinities can vary among different cucurbitane-type triterpenoids. For instance, in one study, momordic acid showed stronger binding affinity to AKT1 and IL6 compared to other tested compounds, including Kuguacin J nih.govresearchgate.net. However, the stable binding demonstrated by Kuguacin J in these simulations suggests its potential to interact with these key metabolic targets nih.govresearchgate.net.

The potential interactions with these targets are summarized in the table below based on molecular docking studies:

| Compound | Target | Binding Affinity (kcal/mol) | Source |

| Kuguacin J | AKT1 | -6.27 to -7.8 | Cited studies |

| Kuguacin J | IL6 | -6.27 to -7.8 | Cited studies |

| Kuguacin J | SRC | -6.27 to -7.8* | Cited studies |

| Momordic acid | AKT1 | -7.3 | nih.govresearchgate.net |

| Momordic acid | IL6 | -7.7 | nih.govresearchgate.net |

| Momordic acid | SRC | -7.8 | nih.govresearchgate.net |

*Note: The range of binding affinities for Kuguacin J with AKT1, IL6, and SRC is inferred from the reported range for the five key components studied, as specific values for Kuguacin J were not explicitly detailed in the snippets, only that its docking scores fell within the range of -6.27 to -7.8 kcal/mol nih.gov.

These molecular interaction studies provide theoretical support for the potential of Kuguacin J to influence metabolic pathways regulated by AKT1, IL6, and SRC in the context of T2DM nih.govresearchgate.net.

Role within Cucurbitane-Type Triterpenoid Profiles in Metabolic Research

Kuguacin J is part of a diverse group of cucurbitane-type triterpenoids found in Momordica charantia researchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.org. This class of compounds is considered significant saponin (B1150181) components of M. charantia and has been associated with hypoglycemic effects nih.govresearchgate.netresearcher.life. Research into the metabolic effects of M. charantia often involves studying the collective profile of these triterpenoids rather than focusing on a single compound in isolation nih.govresearchgate.netsemanticscholar.orgresearcher.life.

Synthesis and Derivatization Strategies

Methodological Approaches for Chemical Synthesis of Kuguacin J

A thorough review of current scientific literature reveals a notable absence of published methods for the total chemical synthesis of Kuguacin J. Research to date has focused on the isolation of Kuguacin J from its natural source, Momordica charantia. nih.govnih.gov The process typically involves extraction from the plant material, followed by chromatographic separation and purification to yield the compound. google.com

While a specific synthetic route for Kuguacin J has not been reported, the broader field of organic chemistry has seen progress in the synthesis of other complex cucurbitane triterpenoids. For instance, a de novo asymmetric synthesis of Octanorcucurbitacin B, another member of the cucurbitane family, has been accomplished. acs.org Such synthetic endeavors in related molecules indicate that strategies for constructing the complex tetracyclic skeleton of compounds like Kuguacin J are an area of active research interest. However, at present, no specific methodological approach has been applied and published for Kuguacin J itself.

Design and Synthesis of Kuguacin J Analogs and Derivatives

Consistent with the lack of a total synthesis for the parent compound, there is no information available in the scientific literature regarding the design and synthesis of analogs or derivatives of Kuguacin J. The creation of such derivatives would typically follow the establishment of a robust synthetic or semi-synthetic route to the core Kuguacin J structure, which would then be modified to explore structure-activity relationships.

Research on other cucurbitane triterpenoids, such as Cucurbitacin B, has involved structural modifications to enhance therapeutic effects and overcome limitations, demonstrating that derivatization is a key strategy for this class of compounds. mdpi.com These efforts provide a framework for how Kuguacin J could potentially be modified in the future, should a synthetic pathway become available.

Evaluation of Biological Activities of Synthetic Derivatives

As there are no reported synthetic derivatives or analogs of Kuguacin J, there is consequently no research evaluating their biological activities. The biological studies that have been conducted have exclusively used Kuguacin J isolated from natural sources. nih.gov These studies have investigated its potential as a P-glycoprotein inhibitor to overcome multidrug resistance in cancer cells. nih.gov Should synthetic derivatives of Kuguacin J be produced in the future, their biological activities would be a critical area of investigation.

Advanced Research Methodologies and Computational Biology

In Silico Approaches in Kuguacin J Research

Computational, or in silico, methods serve as a powerful preliminary step in drug discovery and mechanistic elucidation, allowing researchers to predict and model biological interactions, thereby guiding and refining subsequent experimental work. kemdikbud.go.id

Network pharmacology is a bioinformatics approach that investigates the complex interactions between drug compounds, their protein targets, and associated biological pathways from a holistic, network-based perspective. dovepress.com This methodology has been employed to explore the mechanisms of cucurbitane-type triterpenoids from M. charantia, including Kuguacin J, particularly in the context of Type 2 Diabetes Mellitus (T2DM). nih.gov

In one such study, an interaction network was constructed for 22 triterpenoids and their potential disease targets. Kuguacin J was identified as a significant component based on its high degree value in the network, indicating a large number of potential interactions. This analysis pinpointed several key potential therapeutic targets for these compounds. nih.gov

Table 1: Key Potential Targets for M. charantia Triterpenoids (including Kuguacin J) Identified via Network Pharmacology

| Target Protein | Full Name | Potential Role |

| AKT1 | RAC-alpha serine/threonine-protein kinase | Central node in signaling pathways regulating cell proliferation, survival, and metabolism. nih.gov |

| IL6 | Interleukin-6 | A cytokine involved in inflammation and immune responses. nih.gov |

| SRC | Proto-oncogene tyrosine-protein kinase Src | Plays a role in cell growth, differentiation, and survival. nih.gov |

This table summarizes potential targets identified through network pharmacology analysis of a group of compounds including Kuguacin J.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Kuguacin J) when bound to a second (a receptor or target protein). nih.govmdpi.com This prediction helps to estimate the strength and type of interaction. Following the identification of potential targets through network pharmacology, molecular docking simulations were performed to assess the binding affinity between key M. charantia triterpenoids and targets like AKT1, IL6, and SRC. The results from these simulations indicated that Kuguacin J, among other compounds, could stably bind to these key targets, suggesting a direct interaction. nih.govresearchgate.net This predictive power is crucial for hypothesizing how a compound exerts its biological effects at the molecular level. nih.govnih.gov

To further validate the findings from molecular docking, molecular dynamics (MD) simulations are employed. mdpi.comdovepress.com MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-target complex and assessing its stability. rsc.orgmdpi.com For Kuguacin J and its potential targets (AKT1, IL6, and SRC), MD simulations were conducted to confirm the stability of the binding predicted by docking studies. nih.govresearchgate.net These simulations provide robust support for the predicted interactions, offering a deeper understanding of the dynamic behavior and stability of the Kuguacin J-protein complex at the molecular level. nih.gov

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are bioinformatics tools used to functionally annotate genes and understand their roles in biological pathways. nih.govyoutube.com GO analysis categorizes gene products based on their associated biological processes, cellular components, and molecular functions. nih.gov KEGG analysis maps genes to specific signaling and metabolic pathways. researchgate.netplos.org

In the context of phytochemical research, these analyses are applied to the list of potential protein targets identified through methods like network pharmacology. nih.gov For instance, the targets associated with Kuguacin J and other bitter melon triterpenoids were analyzed to identify enriched pathways. This approach revealed that the potential targets are significantly involved in critical cancer-related pathways, including the epidermal growth factor receptor (EGFR)/mitogen-activated protein kinase (MAPK) pathway, the PI3K/Akt signaling pathway, and processes regulating the cell cycle and apoptosis. nih.gov

Cell-Based Assays for Functional and Mechanistic Studies

Cell-based assays, or cellular assays, are essential tools for quantifying the effects of a compound on cellular functions in a biologically relevant environment. A variety of such assays have been utilized to elucidate the functional and mechanistic properties of Kuguacin J, particularly its anticancer and chemosensitizing activities.

One primary application has been in studying its impact on multidrug resistance (MDR), a phenomenon often linked to the overexpression of transporters like P-glycoprotein (P-gp). nih.gov In human cervical carcinoma (KB-V1) and breast cancer cell lines (MCF-7, MDAMB-231), Kuguacin J demonstrated significant effects. nih.govphysoc.orgresearchgate.net

Table 2: Summary of Cell-Based Assays Used in Kuguacin J Research

| Assay Type | Cell Line(s) | Purpose | Key Findings |

| MTT Cell Viability Assay | KB-V1, KB-3-1, MCF-7, MDAMB-231, PC3 | To measure the cytotoxic effect and the ability to sensitize cancer cells to chemotherapeutic drugs. nih.govphysoc.orgnih.gov | Kuguacin J increased the sensitivity of drug-resistant KB-V1 cells to vinblastine (B1199706) and paclitaxel (B517696). It also exerted a strong growth-inhibitory effect on PC3 prostate cancer cells. nih.govnih.gov |

| Flow Cytometry (Rhodamine 123/Calcein (B42510) AM Accumulation) | KB-V1 | To assess the inhibition of P-glycoprotein (P-gp) transport function. nih.gov | Kuguacin J significantly increased the intracellular accumulation of the P-gp substrates rhodamine 123 and calcein AM, indicating inhibition of P-gp efflux activity. nih.gov |

| Drug Accumulation & Efflux Assays (using [³H]-vinblastine) | KB-V1, KB-3-1 | To directly quantify the effect on drug accumulation and efflux mediated by P-gp. nih.gov | Treatment with Kuguacin J led to a significant, dose-dependent increase in intracellular [³H]-vinblastine accumulation and a decrease in its efflux from KB-V1 cells. nih.gov |

| Invasion and Migration Assays | PC3 | To evaluate the anti-metastatic potential. nih.gov | Kuguacin J significantly inhibited the migration and invasion capabilities of PC3 prostate cancer cells. nih.gov |

These functional assays collectively demonstrate that Kuguacin J can inhibit the function of the P-gp transporter, thereby reversing multidrug resistance and inhibiting cancer cell proliferation and invasion. nih.govnih.gov

Biochemical Assays for Enzyme Activity and Protein Expression Analysis

Biochemical assays are used to study the direct interaction of a compound with specific proteins and to analyze changes in protein expression levels, providing mechanistic details that complement cell-based studies. researchgate.net

Research on Kuguacin J has employed several biochemical assays to confirm its direct interaction with P-gp and to understand its impact on cancer-related proteins. nih.govnih.gov An ATPase assay was used to determine if Kuguacin J influences the ATP hydrolysis that fuels the P-gp pump. nih.gov While Kuguacin J had a negligible effect on the basal ATPase activity, it competitively inhibited verapamil-stimulated ATPase activity, suggesting it interacts at the substrate-binding site. nih.gov

This direct interaction was further confirmed using photoaffinity labeling with [¹²⁵I]-iodoarylazidoprazosin ([¹²⁵I]-IAAP), a P-gp substrate. Kuguacin J inhibited the binding of this probe to P-gp in a concentration-dependent manner, providing direct evidence of its interaction with the drug-substrate-binding site. nih.gov

Furthermore, Western blot analysis was used to measure the effect of Kuguacin J on the expression levels of key proteins involved in cell cycle progression and invasion in PC3 prostate cancer cells. nih.gov

Table 3: Biochemical Assays and Protein Expression Analysis in Kuguacin J Studies

| Assay/Technique | Target/Analyte | Purpose | Key Findings |

| P-gp ATPase Assay | P-glycoprotein (P-gp) | To determine the effect of Kuguacin J on the ATP hydrolysis activity of P-gp. nih.gov | Kuguacin J competitively inhibited verapamil-stimulated ATPase activity, indicating interaction at a substrate-binding site. nih.gov |

| Photoaffinity Labeling | P-glycoprotein (P-gp) | To confirm direct interaction with the P-gp substrate-binding site using [¹²⁵I]-IAAP. nih.gov | Kuguacin J inhibited the photocrosslinking of P-gp with [¹²⁵I]-IAAP, with an IC₅₀ of 8.3 ± 5.4 µM. nih.gov |

| Western Blotting | Cyclins (D1, E), CDKs (2, 4), Survivin, MMPs (2, 9), uPA, MT1-MMP | To analyze changes in the expression of proteins involved in cell cycle, apoptosis, and invasion in PC3 cells. nih.gov | Kuguacin J markedly decreased the levels of cyclins D1 and E, Cdk2, Cdk4, and survivin. It also inhibited the secretion of active MMP-2 and MMP-9 and decreased MT1-MMP expression. nih.gov |

These biochemical findings provide a detailed molecular picture of Kuguacin J's mechanisms, confirming its role as a P-gp inhibitor and as a modulator of key proteins involved in cancer progression. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Elucidating Underexplored Molecular Pathways and Target Interactions

Future research should focus on a more comprehensive elucidation of the molecular pathways and specific protein targets that Kuguacin J interacts with. While some studies suggest its involvement in pathways related to cell cycle arrest, apoptosis, and the modulation of P-glycoprotein (P-gp) function, a complete map of its molecular interactions is still needed biomedpharmajournal.orgchemfaces.com. Network pharmacology and molecular docking studies have identified potential targets such as AKT1, IL6, and SRC in the context of type 2 diabetes, suggesting a multi-target profile that warrants further experimental validation nih.govmdpi.commdpi.com. Techniques such as surface plasmon resonance (SPR) and enzyme inhibition analysis could provide direct measurements of binding affinities and kinetics, bridging the gap between computational predictions and therapeutic applications nih.gov. Further investigation into its influence on other signaling cascades, transcription factors, and cellular processes beyond those already identified is crucial for a complete understanding of its biological effects.

Development of Advanced Preclinical In Vivo Models for Therapeutic Efficacy Studies

While some preclinical studies using Momordica charantia extracts or other bitter melon compounds in animal models have been conducted, the specific in vivo efficacy of isolated Kuguacin J needs more extensive investigation biomedpharmajournal.orgnih.govthegms.co. Future research should prioritize the development and utilization of advanced preclinical in vivo models that accurately mimic human disease conditions, particularly for the specific cancer types and metabolic disorders where Kuguacin J has shown promise in vitro biomedpharmajournal.orgthegms.co. These studies are essential to evaluate its bioavailability, pharmacokinetics, metabolism, and excretion, as well as to confirm its therapeutic efficacy and potential synergistic effects in a complex biological system biomedpharmajournal.org. Well-designed in vivo studies will provide critical data necessary for assessing its translational potential.

Expanding the Scope of Structure-Activity Relationship Studies for Enhanced Potency and Selectivity

Comprehensive structure-activity relationship (SAR) studies are vital to understand how modifications to the chemical structure of Kuguacin J influence its biological activity, potency, and selectivity towards specific targets researchgate.net. While some SAR analysis has been conducted for related compounds, focusing on the presence and number of hydroxyl groups for certain activities like PTP1B inhibition, a detailed SAR analysis specifically for Kuguacin J and its diverse reported activities is needed researchgate.net. By synthesizing and testing various analogs of Kuguacin J, researchers can identify key structural features responsible for its observed effects and potentially design novel derivatives with improved therapeutic profiles, including enhanced efficacy and reduced off-target interactions.

Investigation of Synergistic Effects with Established Therapeutic Agents

Exploring the potential synergistic effects of Kuguacin J in combination with existing therapeutic agents is a promising avenue for future research biomedpharmajournal.orgmdpi.comxiahepublishing.comencyclopedia.pub. Studies have indicated that Kuguacin J can augment the sensitivity of certain drug-resistant cancer cells to chemotherapeutic agents like cisplatin (B142131) and paclitaxel (B517696), potentially by modulating mechanisms such as P-gp function chemfaces.commdpi.comencyclopedia.pub. Further research is needed to systematically investigate these synergistic interactions across a wider range of cancer types and with different classes of drugs. Identifying beneficial combinations could lead to strategies for improving treatment outcomes, reducing drug dosages, and overcoming drug resistance. The mechanisms underlying these synergistic effects, such as their impact on drug transporters, apoptotic pathways, or cell cycle regulation, should be thoroughly investigated.

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering Strategies for Production

Understanding the biosynthetic pathway of Kuguacin J in Momordica charantia is crucial for developing efficient and sustainable production methods. Future research should aim to fully elucidate the enzymatic steps and genetic regulation involved in its biosynthesis. This knowledge could pave the way for metabolic engineering strategies to enhance Kuguacin J production in Momordica charantia or heterologous expression systems researchgate.net. Exploring alternative production methods, such as cell culture or microbial fermentation, could also contribute to a more scalable and cost-effective supply of Kuguacin J for research and potential therapeutic applications.

常见问题

Q. What are the standard protocols for isolating Kuguacin J from plant sources, and how can yield variability be minimized?

Kuguacin J isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification. Key parameters include:

- Solvent polarity : Ethanol (70–80%) optimizes extraction of cucurbitane-type triterpenes like Kuguacin J .

- Temperature control : Maintain ≤50°C to prevent thermal degradation .

- Column chromatography : Use silica gel or reverse-phase HPLC with gradient elution (e.g., acetonitrile/water) for purity ≥95% .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | 70–80% Ethanol | Maximizes solubility |

| Temperature | 40–50°C | Prevents degradation |

| Purification | Reverse-phase HPLC | Enhances purity |

Yield variability arises from seasonal variations in plant material. Standardize sourcing using authenticated specimens and validate batches via NMR/HPLC .

Q. Which analytical methods are most reliable for characterizing Kuguacin J’s structural and purity profile?

Combine spectroscopic and chromatographic techniques:

- NMR (1H/13C) : Assigns stereochemistry and functional groups; compare with reference spectra in databases like SciFinder .

- HPLC-DAD/ELSD : Quantifies purity and detects co-eluting impurities; use C18 columns with isocratic elution (acetonitrile:water = 65:35) .

- HRMS : Confirms molecular formula (C30H48O3) with mass accuracy <5 ppm .

Q. How should researchers design in vitro assays to evaluate Kuguacin J’s bioactivity (e.g., anticancer, anti-inflammatory)?

- Cell lines : Use validated models (e.g., HepG2 for liver cancer, RAW264.7 for inflammation).

- Dose range : 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .

- Endpoint assays : MTT for viability, ELISA for cytokine profiling. Ensure triplicate runs and statistical validation (ANOVA, p<0.05) .

Advanced Research Questions

Q. How can in vivo and in vitro data discrepancies regarding Kuguacin J’s pharmacokinetics be resolved?

Discrepancies often stem from poor bioavailability due to low aqueous solubility. Methodological solutions:

- Pharmacokinetic studies : Administer Kuguacin J via oral gavage (10–50 mg/kg) and measure plasma concentrations using LC-MS/MS. Compare with in vitro hepatic microsomal stability assays .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility; assess bioavailability via AUC0–24h calculations .

Q. What experimental frameworks are suitable for studying Kuguacin J’s synergistic effects with other phytocompounds?

Adopt the PICO framework to structure hypotheses:

Q. How should researchers address contradictory data on Kuguacin J’s dose-response mechanisms in oxidative stress models?

Apply principal contradiction analysis :

Q. What methodologies are recommended for elucidating Kuguacin J’s dose-dependent biphasic effects (e.g., hormesis)?

Q. How can researchers improve reproducibility in studies investigating Kuguacin J’s bioavailability challenges?

- Preclinical reporting : Adopt ARRIVE guidelines for animal studies, detailing fasting periods, vehicle controls, and sampling intervals .

- Open protocols : Share HPLC gradients and NMR parameters via repositories like Zenodo .

Data Contradiction Analysis

Q. What strategies mitigate conflicting results in Kuguacin J’s cytotoxicity across studies?

Q. How should researchers interpret studies where Kuguacin J’s anti-inflammatory effects vary by tissue type?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。